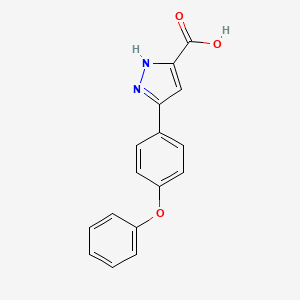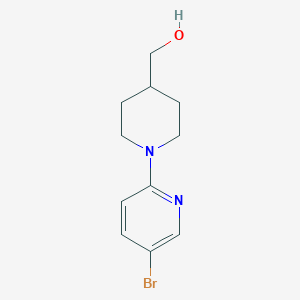
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyranone core with two dihydroxy-methylphenyl groups attached at the 2 and 6 positions, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one typically involves the condensation of appropriate phenolic compounds with a pyranone precursor under controlled conditions. One common method includes the use of 2,4-dihydroxy-6-methylbenzaldehyde and a suitable pyranone derivative in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways such as the MAP kinase pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-3,6-dimethylbenzoic acid: Shares similar phenolic groups but lacks the pyranone core.
4-Hydroxy-2-quinolones: Contains a similar heterocyclic structure but with different functional groups.
Uniqueness
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one is unique due to its specific combination of phenolic and pyranone functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
94306-22-6 |
|---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2,6-bis(2,4-dihydroxy-6-methylphenyl)pyran-4-one |
InChI |
InChI=1S/C19H16O6/c1-9-3-11(20)5-14(23)18(9)16-7-13(22)8-17(25-16)19-10(2)4-12(21)6-15(19)24/h3-8,20-21,23-24H,1-2H3 |
InChI Key |
UEOXDDJCRGVIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=O)C=C(O2)C3=C(C=C(C=C3C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
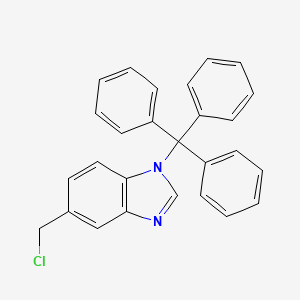
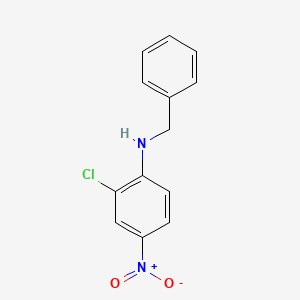
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)

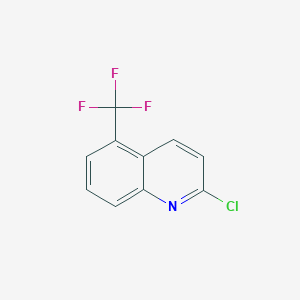
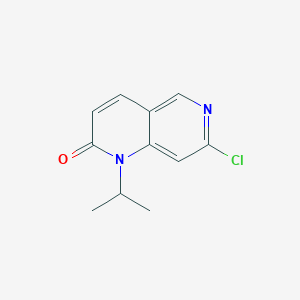
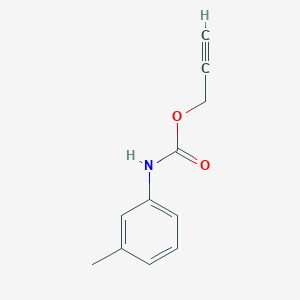
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
